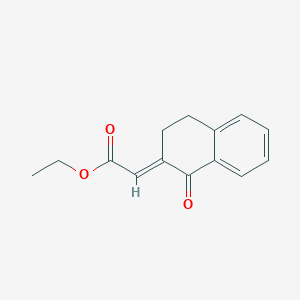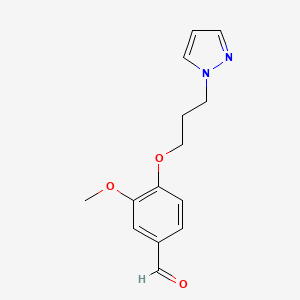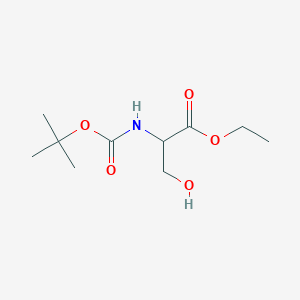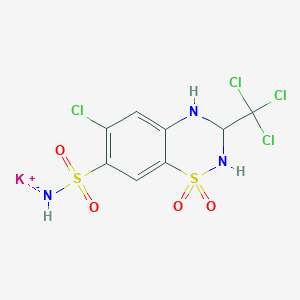
ethyl (E)-2-(1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de etilo (E)-2-(1-oxo-3,4-dihidronaftaleno-2(1H)-ilideno) es un compuesto orgánico que pertenece a la clase de derivados de naftaleno. Este compuesto se caracteriza por la presencia de un grupo éster etílico y un sistema de anillo de naftaleno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de acetato de etilo (E)-2-(1-oxo-3,4-dihidronaftaleno-2(1H)-ilideno) generalmente implica la condensación de un derivado de naftaleno apropiado con acetoacetato de etilo. La reacción generalmente se lleva a cabo en condiciones básicas, utilizando una base como etóxido de sodio o terc-butóxido de potasio. La mezcla de reacción se calienta luego para promover la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto puro.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de etilo (E)-2-(1-oxo-3,4-dihidronaftaleno-2(1H)-ilideno) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de naftoquinona.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, formando derivados de alcohol.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de naftaleno, introduciendo diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los agentes nitrantes (HNO3) se pueden utilizar en condiciones ácidas.
Principales productos formados
Oxidación: Derivados de naftoquinona.
Reducción: Derivados de alcohol.
Sustitución: Derivados de naftaleno halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como farmacóforo en química medicinal.
Industria: Se utiliza en la producción de tintes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción del acetato de etilo (E)-2-(1-oxo-3,4-dihidronaftaleno-2(1H)-ilideno) depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La estructura del compuesto le permite participar en varias vías bioquímicas, lo que puede conducir a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
2-naftoato de etilo: Un compuesto similar con un anillo de naftaleno y un grupo éster etílico.
2-Acetil-1-naftol: Contiene un anillo de naftaleno con un grupo acetilo y un grupo hidroxilo.
Ácido naftaleno-2-carboxílico: Un derivado de naftaleno con un grupo ácido carboxílico.
Singularidad
El acetato de etilo (E)-2-(1-oxo-3,4-dihidronaftaleno-2(1H)-ilideno) es único debido a sus características estructurales específicas, incluida la presencia de un grupo éster etílico y un grupo ceto en el sistema de anillo de naftaleno.
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(1-oxo-3,4-dihydronaphthalen-2-ylidene)acetate |
InChI |
InChI=1S/C14H14O3/c1-2-17-13(15)9-11-8-7-10-5-3-4-6-12(10)14(11)16/h3-6,9H,2,7-8H2,1H3/b11-9+ |
Clave InChI |
CQLSOTZWQIJQLB-PKNBQFBNSA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\CCC2=CC=CC=C2C1=O |
SMILES canónico |
CCOC(=O)C=C1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)



![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)


![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)


